4-Fluoro-2-methyl-3-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methyl-3-nitroaniline is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-3-nitroaniline typically involves a multi-step process starting from readily available precursors. One common method involves the nitration of 4-fluoro-2-methylaniline to introduce the nitro group. The reaction conditions for this nitration step usually include the use of concentrated nitric acid and sulfuric acid as the nitrating agents, with the reaction being carried out at a controlled temperature to ensure the selective formation of the desired nitro compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to obtain high-purity product. The use of catalysts and automated systems helps in maintaining consistent reaction conditions and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methyl-3-nitroaniline can undergo various chemical reactions, including:
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Fluoro-2-methyl-3-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 4-Fluoro-2-carboxy-3-nitroaniline.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methyl-3-nitroaniline in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom and methyl group can influence the compound’s binding affinity and specificity towards its targets, modulating its overall activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-nitroaniline: Similar structure but lacks the methyl group.
2-Methyl-3-nitroaniline: Similar structure but lacks the fluorine atom.
4-Fluoro-3-nitroaniline: Similar structure but the nitro group is in a different position.
Uniqueness
4-Fluoro-2-methyl-3-nitroaniline is unique due to the combination of its substituents. The presence of both a fluorine atom and a methyl group on the benzene ring, along with the nitro group, imparts distinct chemical and physical properties. This combination can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-fluoro-2-methyl-3-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHODSBFZHTEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.